trans-N-Cinnamoyl-D,L-leucine methyl ester
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Overview
Description
trans-N-Cinnamoyl-D,L-leucine methyl ester: is a synthetic compound derived from cinnamic acid and leucine. It is characterized by the presence of a cinnamoyl group attached to the nitrogen atom of leucine, with a methyl ester functional group. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-Cinnamoyl-D,L-leucine methyl ester typically involves the reaction of cinnamic acid derivatives with leucine methyl ester. One common method is the enzymatic aminolysis of methyl cinnamate derivatives with leucine methyl ester under mild conditions. This reaction can be catalyzed by enzymes such as Lipozyme® TL IM in continuous-flow microreactors, achieving high conversion rates under optimal conditions .
Industrial Production Methods: Industrial production of this compound may involve similar enzymatic processes, utilizing continuous-flow technology to ensure efficient and scalable synthesis. The use of recyclable catalysts and mild reaction conditions makes this method economically viable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: trans-N-Cinnamoyl-D,L-leucine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other ester derivatives.
Scientific Research Applications
trans-N-Cinnamoyl-D,L-leucine methyl ester has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of trans-N-Cinnamoyl-D,L-leucine methyl ester involves its interaction with specific molecular targets and pathways. For instance, it may exert antimicrobial effects by interacting with ergosterol in fungal cell membranes, disrupting cell wall integrity .
Comparison with Similar Compounds
trans-N-Benzylhydroxycinnamamide: Derived from cinnamic acids and benzylamine, showing potential anticancer activity.
Cinnamoyl derivatives: Various cinnamoyl compounds with different substituents on the aromatic ring, exhibiting diverse biological activities.
Uniqueness: trans-N-Cinnamoyl-D,L-leucine methyl ester is unique due to its specific combination of cinnamoyl and leucine methyl ester moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
127852-93-1 |
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Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
methyl (2S)-4-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanoate |
InChI |
InChI=1S/C16H21NO3/c1-12(2)11-14(16(19)20-3)17-15(18)10-9-13-7-5-4-6-8-13/h4-10,12,14H,11H2,1-3H3,(H,17,18)/b10-9+/t14-/m0/s1 |
InChI Key |
OXFYLVKTVPTJPQ-HBWSCVEGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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